4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline
Description
4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline is a substituted quinoline derivative characterized by a chloro group at position 4, a 2-chloroethyl chain at position 3, a methoxy group at position 8, and a methyl group at position 2. Quinoline derivatives are widely studied for their pharmacological relevance, including antimicrobial, anticancer, and antimalarial activities .
Properties
IUPAC Name |
4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-8-9(6-7-14)12(15)10-4-3-5-11(17-2)13(10)16-8/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBVDPXPBHJOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C=CC=C(C2=N1)OC)Cl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326180 | |
| Record name | 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
57521-19-4 | |
| Record name | 4-chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chloro-8-methoxy-2-methylquinoline with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The chloro groups can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include substituted quinolines with various functional groups.
Oxidation: Products include quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Products include dechlorinated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline is not fully understood but is believed to involve interactions with cellular targets such as enzymes and receptors. The chloroethyl group may facilitate covalent binding to nucleophilic sites in proteins, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
2-Chloro-3-(2-chloroethyl)-8-methylquinoline (CAS 63742-82-5)
- Structure : Positions 2 (Cl), 3 (2-chloroethyl), 8 (CH₃).
- Key Differences : Lacks the 4-Cl and 8-OCH₃ groups present in the target compound.
- The 8-methyl group increases lipophilicity compared to the 8-methoxy group, affecting solubility and membrane permeability .
4-Chloro-3-(2-chloroethyl)-2-methylquinoline-8-ol (Compound 55 in )
- Structure : Positions 4 (Cl), 3 (2-chloroethyl), 2 (CH₃), 8 (OH).
- Key Differences : The 8-OH group replaces 8-OCH₃, introducing hydrogen-bonding capability.
- The hydroxyl group may also increase susceptibility to oxidative degradation .
2-Chloro-8-methoxyquinoline-3-carbaldehyde ()
- Structure : Positions 2 (Cl), 8 (OCH₃), 3 (CHO).
- Key Differences : The 3-carbaldehyde group replaces the 2-chloroethyl chain.
- Implications: The aldehyde functionality increases electrophilicity, enabling condensation reactions (e.g., formation of hydrazones or Schiff bases).
Alkylating Potential
The 2-chloroethyl group in the target compound is structurally analogous to nitrosourea derivatives like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU, ), which alkylate DNA, causing crosslinking and cytotoxicity. However, the absence of a nitrosourea moiety in the target compound may reduce carbamoylating activity, a key determinant of toxicity in nitrosoureas .
Physicochemical Properties
Lipophilicity and Solubility
- Octanol/Water Partition Coefficients: The target compound’s 8-OCH₃ and 4-Cl substituents balance electron-withdrawing and donating effects, yielding moderate lipophilicity. Analogs with 8-CH₃ (e.g., CAS 63742-82-5) are more lipophilic, while 8-OH derivatives (e.g., Compound 55) are more hydrophilic .
- Thermodynamic Stability: The methoxy group at position 8 enhances steric protection against enzymatic degradation compared to hydroxyl analogs, as seen in 8-hydroxyquinoline derivatives .
Biological Activity
4-Chloro-3-(2-chloroethyl)-8-methoxy-2-methylquinoline is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered interest for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research. Its unique structure, featuring both chloro and methoxy groups, may influence its biological properties and mechanisms of action.
The synthesis of this compound typically involves the alkylation of 4-chloro-8-methoxy-2-methylquinoline with 2-chloroethyl chloride under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The presence of the chloroethyl group is significant as it can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to enzyme inhibition or disruption of cellular processes .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains and shown promising results, suggesting its potential as a therapeutic agent in treating infections . The mechanism may involve the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anticancer Activity
The anticancer properties of this compound have been a focal point of several studies. In vitro assays have demonstrated that it can inhibit the proliferation of various human cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the low micromolar range against cancer cells, indicating significant cytotoxicity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple strains | , |
| Anticancer | Cytotoxicity in human cancer cell lines | , |
The precise mechanism of action for this compound is not completely elucidated. However, it is believed that the chloroethyl group facilitates covalent binding to nucleophilic sites in proteins, which can lead to enzyme inhibition or disruption of critical cellular functions. The methoxy group may enhance lipophilicity, improving membrane permeability and facilitating access to intracellular targets .
Case Studies
Several case studies have highlighted the effectiveness of quinoline derivatives in cancer therapy. For example, one study reported that related compounds exhibited significant antitumor activity in mouse models, effectively reducing tumor size without causing observable toxicity to vital organs . These findings underscore the potential therapeutic applications of this compound.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Chloro-8-methoxy-2-methylquinoline | Lacks chloroethyl group | Limited antimicrobial activity |
| 3-(2-Chloroethyl)-8-methoxy-2-methylquinoline | Similar structure without 4-chloro substitution | Variable activity |
| 8-Methoxy-2-methylquinoline | Lacks both chloro groups | Minimal biological activity |
The presence of both chloro and methoxy groups in this compound likely enhances its reactivity and biological efficacy compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
